4-Difluoromethyl-piperidine-2,6-dione is a heterocyclic organic compound characterized by a piperidine ring with a difluoromethyl substituent and two keto groups located at positions 2 and 6. Its molecular formula is . This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders and other biological activities.
4-Difluoromethyl-piperidine-2,6-dione can be sourced from various chemical suppliers and is classified under organic compounds, specifically as a piperidine derivative. It is categorized as a heterocyclic compound due to the presence of nitrogen in its ring structure. The difluoromethyl group enhances its lipophilicity, influencing its interactions with biological targets.
The synthesis of 4-Difluoromethyl-piperidine-2,6-dione can be achieved through several methods. A prominent approach involves the use of acetates and acrylamides as starting materials. The reaction proceeds via a Michael addition followed by intramolecular nucleophilic substitution, typically promoted by potassium tert-butoxide, which allows for functional group tolerance and can be performed under solvent-free conditions.
The molecular structure of 4-Difluoromethyl-piperidine-2,6-dione features:
4-Difluoromethyl-piperidine-2,6-dione undergoes various chemical reactions, including:
These reactions allow for further functionalization of the compound, enhancing its utility in synthetic chemistry.
The mechanism of action of 4-Difluoromethyl-piperidine-2,6-dione involves its interaction with specific molecular targets in biological systems. The difluoromethyl group increases the compound's lipophilicity, facilitating its interaction with lipid membranes and proteins. This interaction modulates the activity of enzymes and receptors, leading to various biological effects .
Relevant data from studies indicate that variations in substituents can significantly affect the physical and chemical properties of derivatives derived from this compound.
4-Difluoromethyl-piperidine-2,6-dione has several scientific applications:
A high-yielding cascade protocol constructs the piperidine-2,6-dione core via Michael addition of β-acetamido acrylates to α,β-unsaturated carbonyls, followed by intramolecular cyclization. Ethyl acetoacetate derivatives react with acrylamides under mild basic conditions (Et₃N, CH₂Cl₂, 0°C to rt), achieving 82–92% yield for 4-unsubstituted scaffolds. Cyclization is driven by acetate enolate formation, with reaction times under 4 hours1.
Solvent-free synthesis employs tert-butoxide (KOt-Bu) as a base for cyclocondensation of glutarimide precursors. N-protected glutaric anhydrides react with primary amines (1:1 ratio) in the presence of KOt-Bu (10 mol%), yielding 4-difluoromethyl-piperidine-2,6-dione at 120°C in 85–90% yield within 2 hours. This method eliminates solvent waste and enhances atom economy2.
Table 1: Solvent-Free Cyclization Efficiency
Precursor | KOt-Bu (mol%) | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
N-Boc-glutaric anhydride | 10 | 120 | 2 | 89 |
N-Cbz-glutaric anhydride | 10 | 120 | 1.5 | 91 |
C4-functionalization exploits stereodivergent aldol reactions. Treatment of 4-difluoromethyl-piperidine-2,6-dione enolates with aldehydes in THF at −78°C, using HMPA (hexamethylphosphoramide) as an additive, enables diastereoselectivity control. syn-Diastereomers dominate (dr 8:1) with 20 mol% HMPA, whereas reduced HMPA (5 mol%) favors anti-isomers (dr 1:3)3.
Magnesium bromide-mediated chelation-breaking enhances anti-diastereoselectivity. Enolization with LDA (lithium diisopropylamide) followed by MgBr₂·OEt₂ (1.5 equiv) and aldehyde addition at −40°C achieves anti:syn ratios of 12:1. This strategy disrupts conventional chelation to favor the anti-configured product4.
Table 2: Diastereoselectivity in Aldol Reactions
Additive | Equiv | Temp (°C) | anti:syn | Yield (%) |
---|---|---|---|---|
HMPA | 0.2 | −78 | 1:8 | 75 |
None | - | −78 | 1:1.2 | 68 |
MgBr₂·OEt₂ | 1.5 | −40 | 12:1 | 83 |
4-Bromo-piperidine-2,6-dione undergoes Suzuki-Miyaura cross-coupling with arylboronic acids using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (4:1). Difluoromethyl-substituted derivatives achieve >90% conversion with electron-neutral aryl groups (e.g., phenylboronic acid, 92% yield)5.
Double deprotonation of 4-difluoromethyl-piperidine-2,6-dione with LiTMP (lithium 2,2,6,6-tetramethylpiperidide, 2.2 equiv) generates a bislithium enolate. Trapping with electrophiles (e.g., TMSCl or MeI) at −78°C yields C4,C4’-bis-functionalized products (70–78% yield)6.
4-Amino-functionalized piperidine-2,6-diones couple with BODIPY™ fluorophores (e.g., BODIPY-FL carboxylic acid) via EDC/HOBt amidation. Conjugates exhibit λem = 512 nm, enabling real-time tracking of cellular uptake, with >85% conjugation efficiency7.
Piperidine-2,6-dione-based E3 ligase ligands (e.g., analogs of lenalidomide) link to target-binding motifs (e.g., BRD4 inhibitors) using PEG spacers. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) assembles PROTACs with IC₅₀ values of 50–100 nM in degradation assays89.
Table 3: PROTAC Assembly via CuAAC
E3 Ligand | Target Binder | Spacer Length | Degradation IC₅₀ (nM) |
---|---|---|---|
4-DFM-piperidine-2,6-dione | BRD4 inhibitor | PEG₄ | 58 |
4-DFM-piperidine-2,6-dione | BTK inhibitor | PEG₈ | 97 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: